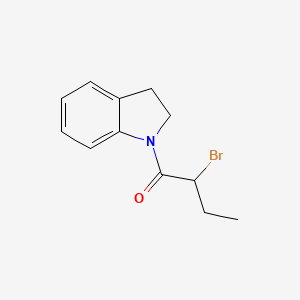

1-(2-Bromobutanoyl)indoline

カタログ番号 B1293981

CAS番号:

1119450-42-8

分子量: 268.15 g/mol

InChIキー: KKHAKDWYZMWANQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromobutanoyl)indoline is a biochemical used for proteomics research . It has a molecular formula of C12H14BrNO and a molecular weight of 268.16 .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromobutanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromobutanoyl)indoline are not available, indoline structures are known to undergo various chemical reactions. For instance, they can be synthesized by an intramolecular Diels-Alder reaction .Physical And Chemical Properties Analysis

1-(2-Bromobutanoyl)indoline has a molecular weight of 268.16 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用

Organic & Biomolecular Chemistry

- Application : Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities. Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

- Method : Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

- Results : This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

Pharmaceuticals

- Application : Drugs containing indoline have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

- Method : The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .

- Results : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

Biological Applications

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Synthetic and Pharmaceutical Chemistry

- Application : C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry .

- Method : This review focuses on the C2 umpolung of indoles via the indirect approach which is less explored .

- Results : As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

特性

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobutanoyl)indoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

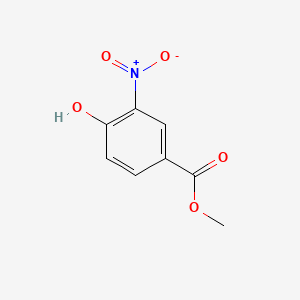

Methyl 4-hydroxy-3-nitrobenzoate

99-42-3

[1,2,4]Triazolo[1,5-a]pyridine

274-85-1

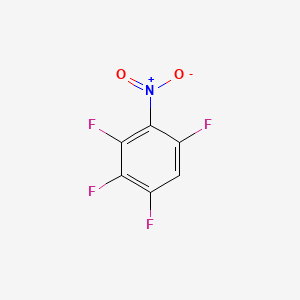

1,2,3,5-Tetrafluoro-4-nitrobenzene

314-41-0

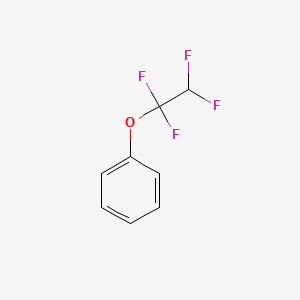

(1,1,2,2-Tetrafluoroethoxy)benzene

350-57-2

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)